N-Chloro-2-fluoroacetamide

Catalog No.
S16094068
CAS No.
35077-08-8
M.F
C2H3ClFNO
M. Wt
111.50 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Chloro-2-fluoroacetamide

CAS Number

35077-08-8

Product Name

N-Chloro-2-fluoroacetamide

IUPAC Name

N-chloro-2-fluoroacetamide

Molecular Formula

C2H3ClFNO

Molecular Weight

111.50 g/mol

InChI

InChI=1S/C2H3ClFNO/c3-5-2(6)1-4/h1H2,(H,5,6)

InChI Key

QRTZSKHOWWPGSE-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)NCl)F

N-Chloro-2-fluoroacetamide is an organic compound characterized by the molecular formula C2H2ClFNO. It features a chloro and a fluoro substituent on the acetamide structure, making it a unique derivative of acetamide. The presence of both halogens enhances its chemical reactivity and biological properties. This compound is primarily used in various chemical syntheses and biological studies due to its reactive nature.

  • Nucleophilic Substitution: The chlorine or fluorine atoms can be substituted by various nucleophiles, making it versatile in organic synthesis.
  • Hydrolysis: The amide bond can undergo hydrolysis, leading to the formation of the corresponding carboxylic acid and amine.
  • Oxidation and Reduction: Under specific conditions, this compound can be oxidized or reduced, allowing for further functionalization.

The biological activity of N-Chloro-2-fluoroacetamide is significant due to its potential as an enzyme inhibitor. The unique combination of chlorine and fluorine atoms may enhance its binding affinity to specific proteins or receptors. Studies have shown that compounds with similar structures can interact with biological targets, influencing metabolic pathways and cellular functions. For example, fluoroacetamides have been noted for their toxicity and ability to disrupt metabolic processes, including the citric acid cycle .

The synthesis of N-Chloro-2-fluoroacetamide can be achieved through several methods:

  • Direct Halogenation: Starting from acetamide, chlorine gas and a fluorinating agent can be used to introduce the respective halogens.
  • Chloroacetylation: The reaction of chloroacetyl chloride with ammonia or primary amines followed by fluorination using agents like diethylaminosulfur trifluoride (DAST) can yield N-Chloro-2-fluoroacetamide.
  • Industrial Methods: On a larger scale, continuous flow reactors may be employed to enhance efficiency and yield while minimizing waste.

N-Chloro-2-fluoroacetamide has several applications:

  • Chemical Intermediate: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Agrochemicals: Its reactive nature makes it suitable for developing pesticides and herbicides.
  • Pharmaceuticals: Investigated for potential use in drug development due to its biological activity.

Studies on interactions involving N-Chloro-2-fluoroacetamide focus on its reactivity with biomolecules. Research indicates that compounds with similar functional groups can selectively react with thiol groups in proteins, leading to covalent modifications. This property is particularly useful in drug design, where targeted interactions are essential for efficacy .

N-Chloro-2-fluoroacetamide shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameMolecular FormulaKey Features
N-FluoroacetamideC2H2FNOLacks chlorine; primarily studied for metabolic effects.
N-ChloroacetamideC2H2ClNOLacks fluorine; simpler reactivity profile compared to N-Chloro-2-fluoroacetamide.
FluoroacetamideC2H2FNOContains only fluorine; known for high toxicity and metabolic disruption .
2-Chloro-N,N-diethyl-2-fluoroacetamideC6H11ClFNOMore complex structure; used in similar applications but with different reactivity patterns.

Uniqueness

N-Chloro-2-fluoroacetamide is unique due to the combination of both chlorine and fluorine substituents, which significantly influence its chemical reactivity and biological activity compared to its analogs. This dual halogenation allows for enhanced stability and binding affinity in biological systems, making it a valuable compound in synthetic chemistry and pharmacology.

XLogP3

0.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

110.9887196 g/mol

Monoisotopic Mass

110.9887196 g/mol

Heavy Atom Count

6

Dates

Last modified: 08-15-2024

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